molecular formula C18H21N3O3 B11473177 ethyl 5-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate

ethyl 5-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11473177
M. Wt: 327.4 g/mol
InChI Key: BARSEPSVGVQJMY-UHFFFAOYSA-N
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Description

Ethyl 5-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate is a complex organic compound that features an indole moiety, an oxazole ring, and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The oxazole ring can be constructed through cyclization reactions involving appropriate precursors such as α-haloketones and amides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the oxazole ring can produce amines .

Mechanism of Action

The mechanism of action of ethyl 5-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The oxazole ring may also contribute to the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylate derivatives: These compounds share the indole moiety and have similar biological activities.

    Oxazole derivatives:

Uniqueness

Ethyl 5-({[2-(5-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate is unique due to the combination of the indole and oxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these features .

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 5-[[2-(5-methyl-1H-indol-3-yl)ethylamino]methyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H21N3O3/c1-3-23-18(22)17-9-14(24-21-17)11-19-7-6-13-10-20-16-5-4-12(2)8-15(13)16/h4-5,8-10,19-20H,3,6-7,11H2,1-2H3

InChI Key

BARSEPSVGVQJMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CNCCC2=CNC3=C2C=C(C=C3)C

Origin of Product

United States

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